molecular formula C23H33N3O2 B4036188 (2-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine

(2-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine

Cat. No.: B4036188
M. Wt: 383.5 g/mol
InChI Key: FPOOGZMANSUZCK-UHFFFAOYSA-N
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Description

(2-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine is a useful research compound. Its molecular formula is C23H33N3O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.25727730 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Aliphatic Amines : Certain methoxybenzylideneiminium salts, when reacted with aliphatic amines like methylamine and piperidine, undergo transformations that lead to the replacement of the methoxy group or the formation of new compounds like bis-(methoxybenzyl)pyridine. Such reactions are pivotal in synthesizing novel heterocyclic compounds with potential applications in materials science and pharmacology (Blokhin et al., 1990).

  • Oxidative Removal Techniques : The oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones using cerium(IV) diammonium nitrate illustrates a method for modifying chemical structures under mild conditions. This technique can be essential for the selective modification of pharmaceutical compounds or in the synthesis of complex organic molecules (Yamaura et al., 1985).

  • Preparation of Inhibitors : The preparation of specific inhibitors, such as the N-Acetylglucosaminidase inhibitor from methyl α-D-Mannopyranoside, involves complex synthetic routes including reductive amination and aminomercuration. This process demonstrates the application of methoxybenzyl-protected compounds in developing therapeutic agents (Schumacher-Wandersleb et al., 1994).

  • Photolabile Protecting Groups : The development of photolabile protecting groups for amines, utilizing derivatives such as 9-hydroxymethylxanthene, highlights the role of methoxybenzyl analogs in facilitating the synthesis of complex organic molecules through flow chemistry. This approach is particularly useful in multistep synthesis where selective deprotection is required (Yueh et al., 2015).

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-27-16-15-25-13-9-21(10-14-25)18-26(17-20-7-11-24-12-8-20)19-22-5-3-4-6-23(22)28-2/h3-8,11-12,21H,9-10,13-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOGZMANSUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2=CC=NC=C2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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